Plantaricin C19 -

Plantaricin C19

Catalog Number: EVT-244801
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Plantaricin C19 is a bacteriocin produced by the lactic acid bacterium Lactobacillus plantarum strain C19, which has garnered attention for its antimicrobial properties, particularly against Listeria monocytogenes. Bacteriocins are ribosomally synthesized peptides that exhibit antimicrobial activity, primarily against closely related bacterial species. Plantaricin C19 is classified within the group of Class II bacteriocins, which are characterized as heat-stable and non-modified peptides.

Source

The Lactobacillus plantarum strain C19 was isolated from fermented cucumbers, a common source of lactic acid bacteria. This strain is notable for its ability to produce plantaricin C19, which has been shown to possess significant antibacterial activity against various foodborne pathogens, especially Listeria monocytogenes .

Classification

Plantaricin C19 belongs to the Class II bacteriocins, specifically categorized as a two-peptide bacteriocin. This classification is based on its structure and mode of action. Class II bacteriocins are typically small (< 10 kDa), heat-stable, and do not require post-translational modifications for their activity .

Synthesis Analysis

Methods

The production of plantaricin C19 involves fermentation processes utilizing Lactobacillus plantarum C19. The bacterium is cultured in a suitable growth medium under controlled conditions. The synthesis of plantaricin C19 can be optimized through various fermentation parameters such as pH, temperature, and nutrient availability.

Technical Details:

  1. Fermentation Medium: MRS broth is commonly used for culturing Lactobacillus plantarum strains.
  2. Incubation Conditions: Optimal growth conditions typically include temperatures around 30-37°C and anaerobic or microaerophilic environments.
  3. Harvesting: After fermentation, the culture broth is centrifuged to separate the cells from the supernatant containing the bacteriocin .
Molecular Structure Analysis

Structure

Plantaricin C19 is a two-peptide bacteriocin composed of distinct peptide sequences that work synergistically to exert antimicrobial effects. The exact amino acid sequence and structural details have been elucidated through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Data

  • Molecular Mass: The molecular weight of plantaricin C19 has been determined using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry.
  • Amino Acid Composition: The specific amino acid sequence contributes to its functional properties, including receptor binding and membrane disruption capabilities .
Chemical Reactions Analysis

Reactions

Plantaricin C19 exhibits its antibacterial activity primarily through membrane disruption in target bacteria. The mechanism involves binding to specific receptors on the bacterial surface, leading to pore formation and subsequent cell lysis.

Technical Details:

  1. Mechanism of Action: Plantaricin C19 interacts with lipid bilayers of target cells, causing permeability changes that result in leakage of cellular contents.
  2. Inhibition Studies: Various assays have confirmed its efficacy against Listeria monocytogenes, demonstrating significant inhibition zones in agar diffusion tests .
Mechanism of Action

The mode of action of plantaricin C19 involves several steps:

  1. Binding: The bacteriocin binds to specific receptors on the surface of susceptible bacteria.
  2. Membrane Disruption: This binding leads to alterations in membrane integrity, forming pores that disrupt the proton motive force.
  3. Cell Death: Ultimately, these changes result in cell lysis and death due to loss of essential ions and metabolites .

Data

  • Minimum Inhibitory Concentration (MIC): The MIC values for plantaricin C19 against Listeria monocytogenes have been established through standardized testing methods, indicating its potency as an antimicrobial agent .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Plantaricin C19 is typically a clear solution when purified.
  • Solubility: It is soluble in water and stable across a range of pH levels.

Chemical Properties

  • Stability: Plantaricin C19 exhibits thermal stability, retaining activity after heating.
  • pH Stability: It maintains antimicrobial activity across a wide pH range (approximately 3-9), making it suitable for various food applications .
Applications

Plantaricin C19 has significant potential in various scientific and industrial applications:

  1. Food Preservation: Its ability to inhibit foodborne pathogens makes it an attractive candidate for use as a natural preservative in food products.
  2. Biopreservation: Incorporating plantaricin C19 into food formulations can enhance safety without compromising quality.
  3. Pharmaceuticals: Research into its potential therapeutic applications continues, particularly in developing new antimicrobial agents against resistant bacterial strains .

Properties

Product Name

Plantaricin C19

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